molecular formula C12H7LiS B8501375 lithium;4H-dibenzothiophen-4-ide CAS No. 75288-58-3

lithium;4H-dibenzothiophen-4-ide

Cat. No.: B8501375
CAS No.: 75288-58-3
M. Wt: 190.2 g/mol
InChI Key: CPFHFOXVNDLRMU-UHFFFAOYSA-N
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Description

Lithium;4H-dibenzothiophen-4-ide is an organolithium compound featuring a dibenzothiophene anion complexed with a lithium cation. Its structure combines the aromatic, sulfur-containing dibenzothiophene moiety with the strong reducing and basic properties of lithium.

  • Catalysis: As a strong base in organic synthesis, facilitating deprotonation or nucleophilic reactions.
  • Materials Science: Potential use in lithium-ion battery electrolytes or conductive polymers due to its ionic character.
  • Pharmaceuticals: Dibenzothiophene derivatives are known for bioactivity, such as antioxidant and anti-inflammatory effects .

The compound’s reactivity and stability are influenced by the delocalized electron system of the dibenzothiophene ring and the lithium ion’s small ionic radius.

Properties

CAS No.

75288-58-3

Molecular Formula

C12H7LiS

Molecular Weight

190.2 g/mol

IUPAC Name

lithium;4H-dibenzothiophen-4-ide

InChI

InChI=1S/C12H7S.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1

InChI Key

CPFHFOXVNDLRMU-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: lithium;4H-dibenzothiophen-4-ide can be synthesized through the lithiation of dibenzo[b,d]thiophene. This process typically involves the reaction of dibenzo[b,d]thiophene with an organolithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation of the thiophene ring, resulting in the formation of the lithium derivative.

Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]thiophen-4-ide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: lithium;4H-dibenzothiophen-4-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted dibenzo[b,d]thiophene derivatives.

Scientific Research Applications

Chemistry: lithium;4H-dibenzothiophen-4-ide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: Research into the biological and medicinal applications of lithium dibenzo[b,d]thiophen-4-ide is ongoing. Its derivatives may have potential as therapeutic agents or in the development of diagnostic tools.

Industry: In the industrial sector, lithium dibenzo[b,d]thiophen-4-ide is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of lithium dibenzo[b,d]thiophen-4-ide involves its ability to participate in various chemical reactions due to the presence of the lithium atom. The lithium atom acts as a nucleophile, facilitating reactions with electrophiles. Additionally, the thiophene ring can undergo various transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Physicochemical Properties

Lithium;4H-dibenzothiophen-4-ide shares similarities with other lithium salts but differs due to its organic anion. A comparison with lithium nitrate (a well-studied inorganic lithium salt) is shown below:

Property This compound Lithium Nitrate
Melting Point Not reported (inferred < 200°C) 255°C
Solubility in Water Low (organic anion hinders dissolution) High (620 g/L at 20°C)
Thermal Stability Moderate (decomposes upon heating) High (stable up to 600°C)
Ionic Conductivity Potential for moderate conductivity Low in pure form

Key differences arise from the organic-inorganic hybrid nature of this compound, which reduces its thermal stability and water solubility compared to purely inorganic salts like lithium nitrate.

Structural Analogues

A. 4-Hydroxybenzaldehyde Derivatives

4-Hydroxybenzaldehyde () shares a benzocyclic structure but lacks sulfur and lithium. The sulfur atom in dibenzothiophene may enhance electron delocalization, increasing reactivity compared to oxygen-containing analogues.

B. 4-(Dimethylamino)benzohydrazide

This hydrazide derivative () features a nitrogen-rich functional group, offering hydrogen-bonding capacity distinct from the sulfur-lithium interaction in the target compound. Such structural differences impact applications: benzohydrazides are studied for anticancer activity , while organolithium compounds are typically leveraged for synthetic utility.

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